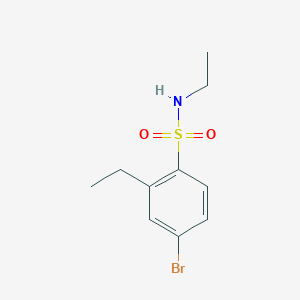
4-Bromo-N,2-diethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,2-diethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 4-position of the benzene ring and diethyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide typically involves the sulfonation of 4-bromo-N,N-diethylbenzene. The reaction is carried out by treating the starting material with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,2-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new sulfonamide derivatives with different substituents.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,2-diethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-N,2-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N,N-diethylbenzene-1-sulfonamide
- 4-Chloro-N,2-diethylbenzene-1-sulfonamide
- 4-Fluoro-N,2-diethylbenzene-1-sulfonamide
Comparison
Compared to its analogs, 4-Bromo-N,2-diethylbenzene-1-sulfonamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the diethyl groups enhance its solubility in organic solvents, facilitating its use in different chemical processes .
Eigenschaften
Molekularformel |
C10H14BrNO2S |
|---|---|
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
4-bromo-N,2-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)15(13,14)12-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
KXEJUURDPDVCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


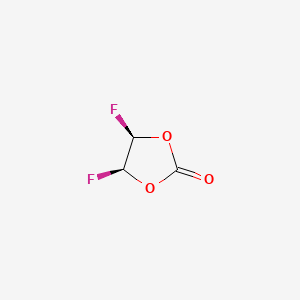
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
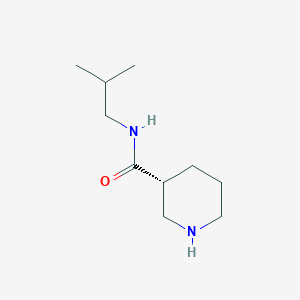
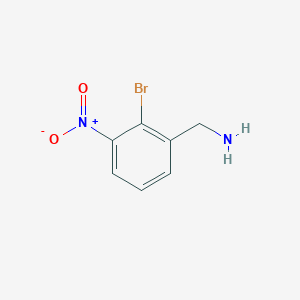
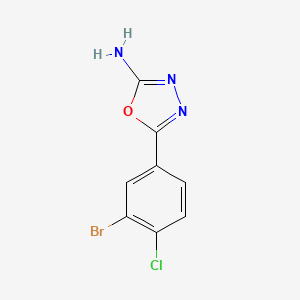
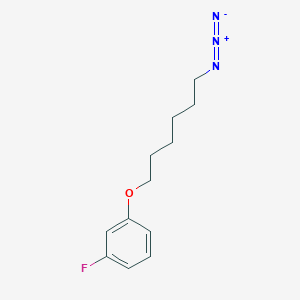

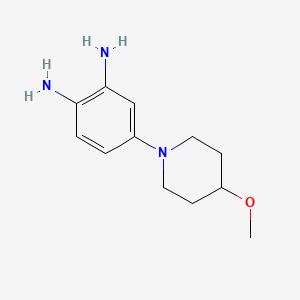
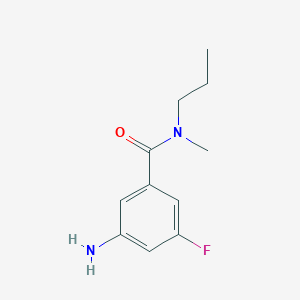
![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)
![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)

